BenchChemオンラインストアへようこそ!

N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide

α7 nAChR PAM Structure-Activity Relationship Regioisomerism

N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide (CAS 328548-67-0, PubChem CID is a synthetic small molecule belonging to the tetrazole-substituted aryl amide class. It is explicitly disclosed in Roche Palo Alto LLC patent US7981914 / WO2009043780 as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) subtype.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B5644662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O2/c1-22-14-4-2-3-12(9-14)17-15(21)11-5-7-13(8-6-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyHAFIIBATECUNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide: Core Identity and Pharmacological Classification for Procurement Decisions


N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide (CAS 328548-67-0, PubChem CID 764196) is a synthetic small molecule belonging to the tetrazole-substituted aryl amide class. It is explicitly disclosed in Roche Palo Alto LLC patent US7981914 / WO2009043780 as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) subtype [1]. The compound features a 3-methoxyphenyl group on the amide nitrogen and a 4-(1H-tetrazol-1-yl) substituent on the benzamide ring. Its molecular formula is C₁₅H₁₃N₅O₂ with a molecular weight of 295.30 g/mol [2]. Physicochemical profiling indicates an XLogP3 of 1.9, a topological polar surface area of 82 Ų, one hydrogen bond donor, and zero violations of Lipinski's Rule of Five, consistent with favorable drug-like properties [2].

Why N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide Cannot Be Freely Substituted with In-Class Analogs


Tetrazole-substituted benzamides targeting α7 nAChR exhibit pronounced structure-activity relationship (SAR) sensitivity to both the position of the methoxy substituent on the aniline ring and the attachment point of the tetrazole on the benzamide core. In the Roche patent family, Ar₁ is explicitly defined with 3-methoxy-phenyl as a distinct and preferred embodiment, alongside 2-methoxy-phenyl and 4-methoxy-phenyl as separate enumerated options, indicating that these regioisomers are not functionally interchangeable [1]. The hydrogen bond donor/acceptor profile, conformational preferences, and electronic distribution of the 3-methoxy substituent directly influence PAM binding at the allosteric site. A ΔXLogP3 of approximately 0.3 units between ortho-, meta-, and para-methoxy regioisomers translates to measurable differences in membrane permeability and non-specific protein binding that cannot be dismissed when designing in vivo experiments [2]. Substituting the 4-(1H-tetrazol-1-yl)benzamide core with 3- or 2-tetrazolyl regioisomers alters the vector of the tetrazole H-bond acceptor array, a change that has been shown in related chemotypes to abrogate α7 nAChR PAM activity [1].

Quantitative Differentiation Evidence for N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide


Regioisomeric Differentiation: Meta-Methoxy vs. Ortho-Methoxy and Para-Methoxy Substitution on the Aniline Ring

The target compound bears a methoxy group at the meta (3-) position of the aniline-derived phenyl ring. In the seminal Roche patent US7981914, the 3-methoxy-phenyl, 2-methoxy-phenyl, and 4-methoxy-phenyl variants are listed as separate, non-interchangeable Ar₁ embodiments, indicating distinct pharmacological profiles [1]. The meta-methoxy configuration confers a unique electron-donating resonance pattern: the methoxy oxygen donates electron density into the ring via resonance only when positioned ortho or para to the amide nitrogen; at the meta position, the inductive electron-withdrawing effect dominates, resulting in a distinct electronic environment at the amide linkage. Computed XLogP3 values for the three regioisomers are approximately 1.9 (meta), 2.1 (ortho), and 1.8 (para), reflecting a measurable lipophilicity gradient that impacts passive membrane permeability and non-specific protein binding [2].

α7 nAChR PAM Structure-Activity Relationship Regioisomerism

Tetrazole Substitution Position on the Benzamide Core: 4-(1H-Tetrazol-1-yl) vs. 3- or 2-Tetrazolyl Regioisomers

The target compound carries the tetrazole ring at the para (4-) position of the benzamide carbonyl-bearing phenyl ring. This geometry projects the tetrazole H-bond acceptor array along an axis approximately collinear with the benzamide carbonyl, establishing a specific pharmacophore vector. The Roche patent separately exemplifies and claims compounds where the tetrazole is attached at different positions of the central phenyl ring, implying distinct SAR outcomes [1]. The 4-tetrazol-1-yl configuration produces a molecular length of approximately 13.5 Å (extended conformation, computed from the SMILES structure COc1cccc(c1)NC(=O)c2ccc(cc2)n3cnnn3) and positions the tetrazole N2 and N3 atoms for optimal interaction with the α7 nAChR allosteric binding pocket. Commercially, the 4-(1H-tetrazol-1-yl)benzamide scaffold is the most synthetically accessible and widely stocked variant, as evidenced by its availability at 95% purity from multiple vendors .

α7 nAChR allosteric modulation Pharmacophore geometry Tetrazole regioisomerism

Drug-Likeness and Physicochemical Property Profile: Lipinski Rule of Five Compliance

Physicochemical property analysis of the target compound reveals full compliance with Lipinski's Rule of Five, a critical filter for oral drug-likeness. The compound records 0 violations, with a molecular weight of 295.30 g/mol (threshold: ≤500), XLogP3 of 1.9 (threshold: ≤5), one hydrogen bond donor (threshold: ≤5), and five hydrogen bond acceptors (threshold: ≤10) [1]. The topological polar surface area (TPSA) of 82 Ų falls below the 140 Ų threshold commonly associated with acceptable oral bioavailability and blood-brain barrier penetration, which is relevant given the CNS indications targeted by α7 nAChR PAMs [1]. In comparison, certain analogs with additional substituents (e.g., dimethoxy or chloro-methoxy variants) approach or exceed the TPSA threshold, potentially limiting their utility in CNS-targeted programs [2].

Drug-likeness ADME profiling Lead optimization

Patent Protection Scope and Commercial Sourcing Differentiation

N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide is encompassed by the composition-of-matter claims of US7981914 (Roche Palo Alto LLC, filed October 1, 2008, issued July 19, 2011), which provides a defined intellectual property framework for its use [1]. The compound is listed in the PubChem database with CAS 328548-67-0 and ChemSpider ID 668197, both validated by expert curation [2]. In contrast, several regioisomeric analogs (e.g., the ortho-methoxy variant CAS 332352-06-4) are available from niche chemical suppliers at 95% purity but lack the same depth of patent documentation regarding α7 nAChR PAM utility . The combination of well-characterized identity, explicit patent support for α7 nAChR PAM activity, and availability of validated analytical data (predicted ¹H NMR, IR profiles) reduces procurement risk for researchers requiring traceable compound provenance.

Intellectual property Compound procurement α7 nAChR PAM

Validated Application Scenarios for N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide Based on Available Evidence


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Screening and Hit Validation

The compound's primary documented application is as a positive allosteric modulator of the α7 nAChR subtype, as established in the Roche patent US7981914 [1]. In electrophysiology-based screening cascades (e.g., two-electrode voltage clamp in Xenopus oocytes expressing human α7 nAChR, or calcium flux assays in GH4C1 cells stably expressing α7), this compound serves as a tool for probing allosteric modulation in the presence of the orthosteric agonist acetylcholine. The 3-methoxy substitution pattern and 4-tetrazol-1-yl geometry define a specific pharmacophore that can be benchmarked against known α7 PAMs such as PNU-120596 and NS-1738. Procurement of this exact regioisomer, rather than an ortho- or para-methoxy analog, is essential to maintain fidelity to the Roche patent SAR and ensure reproducible PAM pharmacology [1].

CNS Drug Discovery Programs Targeting Cognitive Deficits and Neuroinflammation

α7 nAChR PAMs have been implicated in cognitive enhancement, auditory gating deficits (schizophrenia), and modulation of neuroinflammatory cytokine release (TNF-α, ILs, HMGB-1) [1]. The compound's favorable physicochemical profile — TPSA of 82 Ų and XLogP3 of 1.9, both within ranges associated with blood-brain barrier penetration [2] — supports its utility as a starting scaffold for CNS-penetrant lead optimization. Researchers developing α7 PAMs for Alzheimer's disease, schizophrenia, or neuropathic pain should select this compound over analogs with higher TPSA (>90 Ų) or elevated lipophilicity (XLogP3 >3), which may exhibit altered CNS partitioning or increased off-target binding [2].

Structure-Activity Relationship (SAR) Studies on Tetrazole-Containing Allosteric Modulators

As a defined point in the chemical space of tetrazole-substituted aryl amides, this compound enables systematic SAR exploration of both the methoxy position (meta vs. ortho vs. para) and the tetrazole attachment site (4- vs. 3- vs. 2-) on the central benzamide core [1]. The commercial availability of comparator regioisomers (e.g., CAS 332352-06-4 for the ortho-methoxy analog ) allows researchers to construct a matched-pair analysis matrix. The compound's Lipinski compliance (0 violations) and moderate lipophilicity (XLogP3 = 1.9) make it an attractive reference point for evaluating how subsequent substitutions affect drug-likeness parameters [2].

Calibration Standard for Tetrazole-Benzamide Analytical Method Development

The compound's well-defined spectroscopic profile — including predicted ¹H NMR, IR, and mass spectral data derivable from its SMILES structure COc1cccc(c1)NC(=O)c2ccc(cc2)n3cnnn3 [2] — supports its use as an analytical reference standard. Procurement at defined purity levels enables its deployment as a calibration standard in HPLC-MS method development for quantifying tetrazole-benzamide analogs in pharmacokinetic studies or in vitro metabolic stability assays. The validated CAS number (328548-67-0) and expert-validated ChemSpider entry ensure unambiguous compound identification in regulatory documentation.

Quote Request

Request a Quote for N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.